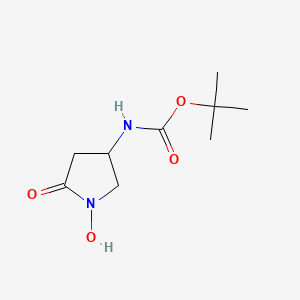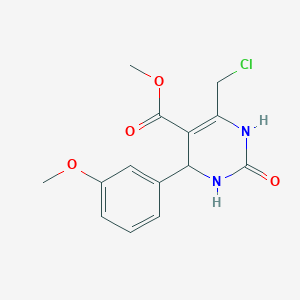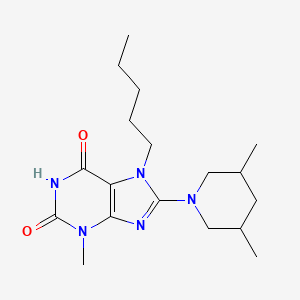![molecular formula C22H21N3O4 B2607775 1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide CAS No. 941884-83-9](/img/structure/B2607775.png)
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of a compound can be determined using various techniques such as single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule and their chemical environments.Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by its functional groups and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties include melting point, boiling point, solubility, and reactivity .科学的研究の応用
Antituberculosis Activity of Organotin Complexes
Organotin complexes have demonstrated significant antituberculosis activity, highlighting the potential for various organic compounds in medical research, especially against Mycobacterium tuberculosis. The activity depends on the ligand environment, the organic groups attached to tin, and the compound's overall structure. Studies suggest that triorganotin(IV) complexes exhibit superior activity compared to diorganotin(IV) complexes, potentially due to differences in toxicity associated with the number of organic ligands attached to tin (Iqbal, Ali, & Shahzadi, 2015).
Stereochemistry and Pharmacological Profile
The stereochemistry of compounds like phenylpiracetam and its derivatives significantly influences their biological properties, including memory facilitation and cognitive function improvement. The preparation of enantiomerically pure compounds and the study of their biological activity underscore the importance of stereochemistry in developing more effective pharmacological agents (Veinberg et al., 2015).
Role of Lipid Oxidation and Maillard Reaction
Research into the formation of toxicants like 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) during food processing reveals the complex interplay between lipid oxidation and Maillard reactions. Understanding these mechanisms is crucial for mitigating the formation of potentially carcinogenic compounds in processed foods (Zamora & Hidalgo, 2015).
Metabolism of Aspartyl Moiety in Aspartame
Studies on the metabolism of aspartame highlight the metabolic pathways of aspartate, showcasing the detailed bioconversion processes that occur with dietary components. This research is relevant to understanding the safety and metabolic effects of food additives and their components (Ranney & Oppermann, 1979).
Antitumor Activity of Imidazole Derivatives
The exploration of imidazole derivatives for antitumor activity illustrates the potential of organic compounds in cancer therapy. These compounds, including various derivatives of imidazole, have shown promising results in preclinical testing, suggesting a fruitful area for future drug development (Iradyan et al., 2009).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4/c1-14-4-5-15(2)18(10-14)13-24-12-17(6-9-21(24)26)22(27)23-20-8-7-19(25(28)29)11-16(20)3/h4-12H,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATOXMSGIGLMOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,5-dimethylphenyl)methyl]-N-(2-methyl-4-nitrophenyl)-6-oxopyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-methyl-N-(4-methylbenzyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2607692.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(4-fluorophenyl)-2-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2607697.png)


![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-2H-chromen-2-one](/img/structure/B2607700.png)

![7-(4-ethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2607706.png)
![(3R,5R)-5-[(Dimethylamino)methyl]pyrrolidin-3-ol](/img/structure/B2607707.png)
![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2607710.png)

![Ethyl 6-bromo-5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2607712.png)

![5-Nitro-6-(4-nitrophenoxy)imidazo[2,1-b][1,3]thiazole](/img/structure/B2607714.png)